

physical and chemical properties of 1,2-dioleoyl-3-arachidonoyl-rac-glycerol

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Compound of Interest

Compound Name: 1,2-Dioleoyl-3-arachidonoyl-rac-glycerol

Cat. No.: B3025936

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An In-Depth Technical Guide to **1,2-Dioleoyl-3-arachidonoyl-rac-glycerol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **1,2-dioleoyl-3-arachidonoyl-rac-glycerol**. It includes detailed experimental protocols for its analysis and characterization, along with visualizations of relevant biological pathways and experimental workflows to support researchers in lipidomics and drug development.

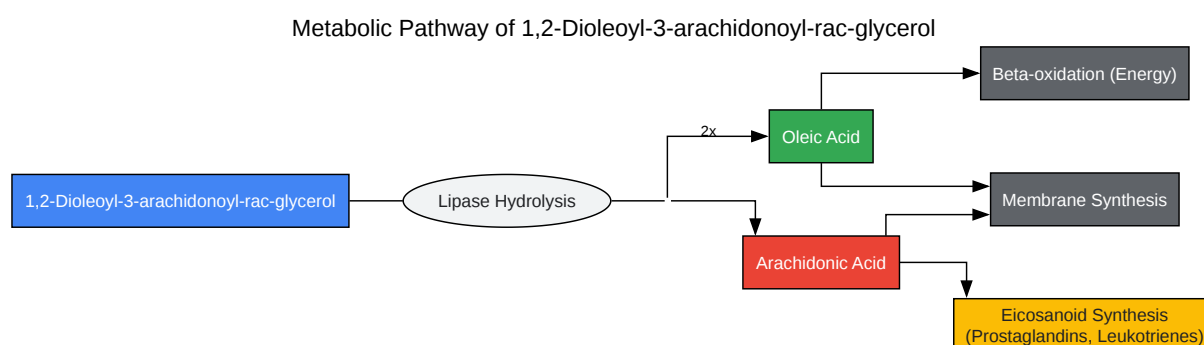
Core Physical and Chemical Properties

1,2-Dioleoyl-3-arachidonoyl-rac-glycerol is a mixed-acid triglyceride containing two units of oleic acid and one unit of arachidonic acid. Its specific structure contributes to its distinct physicochemical properties, which are fundamental for its handling, storage, and application in research.

Property	Data
Molecular Formula	C ₆₁ H ₁₀₂ O ₆
Molecular Weight	943.46 g/mol
Physical State	Oily Liquid
Solubility	Soluble in chloroform, dichloromethane, ethyl acetate, and DMSO.
Purity	Typically ≥98%
Storage Conditions	Store at -20°C for long-term stability.

Biological Significance and Metabolic Pathways

As a triacylglycerol, this molecule serves as a storage form of energy and a source of essential fatty acids. Upon enzymatic hydrolysis by lipases, it releases oleic acid and arachidonic acid. Arachidonic acid is a critical precursor to a wide range of biologically active eicosanoids, including prostaglandins and leukotrienes, which are key mediators of inflammation and cell signaling.



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Caption: Metabolic fate of hydrolysis products from **1,2-dioleoyl-3-arachidonoyl-rac-glycerol**.

Experimental Protocols

Accurate characterization of **1,2-dioleoyl-3-arachidonoyl-rac-glycerol** requires specific analytical techniques. The following are standard protocols for its analysis.

Thin-Layer Chromatography (TLC) for Purity Assessment

- Objective: To qualitatively assess the purity of the triglyceride.
- Stationary Phase: Silica gel 60 F254 plate.
- Mobile Phase: A non-polar solvent system, typically a mixture of hexane and ethyl acetate (e.g., 90:10, v/v).
- Procedure:
 - Dissolve a small amount of the sample in a suitable solvent like chloroform.
 - Spot the dissolved sample onto the TLC plate baseline.
 - Develop the plate in a chamber saturated with the mobile phase until the solvent front nears the top.
 - Dry the plate and visualize the spots using iodine vapor or by charring with a solution of sulfuric acid in ethanol followed by heating.
- Expected Result: A single spot corresponding to the triglyceride, with a specific retention factor (R_f) value.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profile

- Objective: To identify and quantify the constituent fatty acids.
- Procedure:
 - Transesterification: Convert the triglyceride to fatty acid methyl esters (FAMES) by heating with a reagent such as 2% sulfuric acid in methanol or boron trifluoride in methanol.

- Extraction: Extract the FAMES into an organic solvent like hexane.
- GC-MS Analysis:
 - Injection: Inject the FAMES extract into the GC-MS system.
 - Column: Use a polar capillary column suitable for FAME separation (e.g., DB-23 or equivalent).
 - Oven Program: Implement a temperature gradient to separate the FAMES based on their boiling points and polarity (e.g., initial temp 150°C, ramp to 220°C).
 - Detection: The mass spectrometer will fragment the eluting FAMES, and the resulting mass spectra are used for identification by comparison to spectral libraries.
- Expected Result: Peaks corresponding to methyl oleate and methyl arachidonate, confirming the fatty acid composition.

High-Performance Liquid Chromatography (HPLC) for Intact Analysis

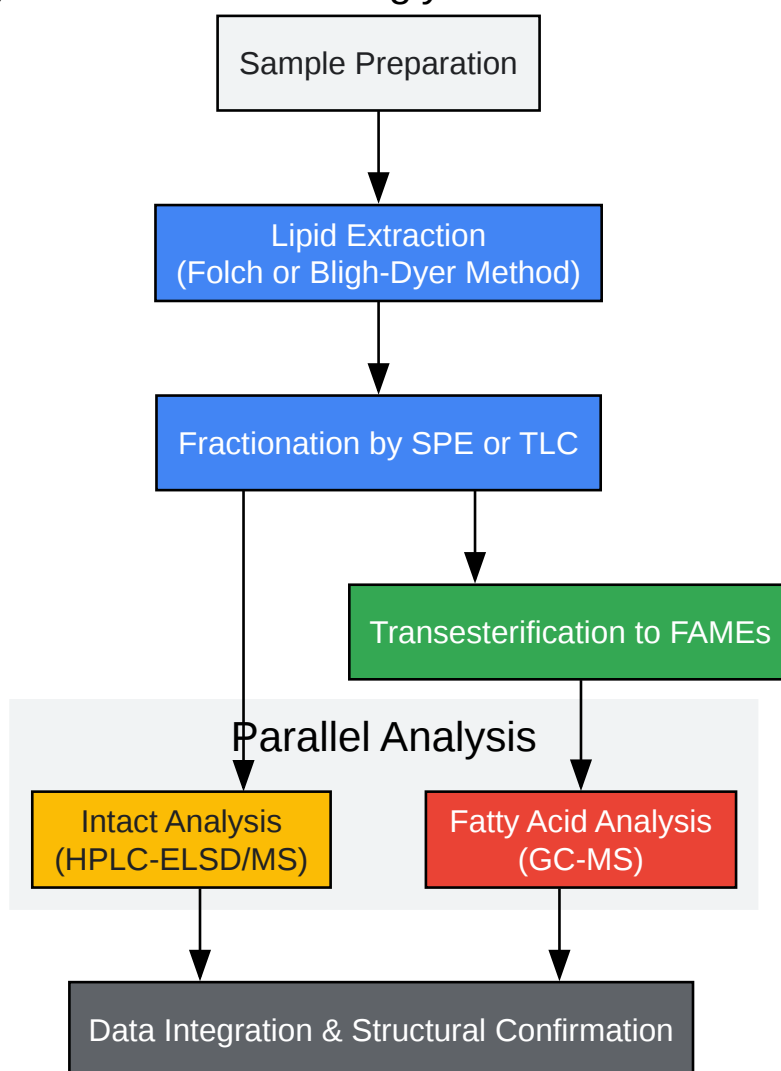
- Objective: To analyze the intact triglyceride molecule.
- Stationary Phase: Reverse-phase C18 column.
- Mobile Phase: A gradient elution using a mixture of solvents like acetonitrile and isopropanol.
- Detection: An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is suitable for detecting non-chromophoric lipids like triglycerides.
- Procedure:
 - Dissolve the sample in the initial mobile phase solvent.
 - Inject the sample into the HPLC system.
 - Run the gradient program to elute the triglyceride.

- Quantify the compound using a calibration curve if required.

Standardized Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive analysis of **1,2-dioleoyl-3-arachidonoyl-rac-glycerol** from a biological matrix.

Analytical Workflow for Triglyceride Characterization



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Caption: A standard workflow for the analysis of **1,2-dioleoyl-3-arachidonoyl-rac-glycerol**.

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